(R)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid
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Overview
Description
®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include an amino group, a carboxylic acid group, and a dimethylamino-substituted phenyl ring. These features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(dimethylamino)benzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 2-(dimethylamino)benzaldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Carboxylation: The final step involves the carboxylation of the amine to introduce the carboxylic acid group, resulting in the formation of ®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can undergo substitution reactions with electrophiles to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino group but differs in its overall structure and functional groups.
N-(3-(Dimethylamino)propyl)amides: These compounds also contain the dimethylamino group but have different amide functionalities.
Uniqueness
®-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid groups, which provide it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)10-6-4-3-5-8(10)7-9(12)11(14)15/h3-6,9H,7,12H2,1-2H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTSWEZLQKZJQW-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC=C1C[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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